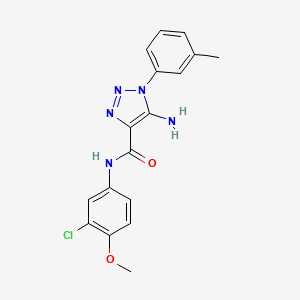![molecular formula C19H19ClN2O2 B5217517 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as CPM-154, is a synthetic compound that belongs to the class of pyrrolidinedione derivatives. It has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its effects through the inhibition of proteases and the modulation of the immune system. 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to the inhibition of cancer cell growth and the prevention of tissue damage. 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has also been shown to modulate the immune system, which can lead to the inhibition of inflammation and the prevention of tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to selectively inhibit proteases. This makes it a useful tool for studying the role of proteases in various biological processes. However, one limitation of using 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is its potential toxicity. It is important to use caution when handling 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione and to follow appropriate safety protocols.
Orientations Futures
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione. One direction is the further study of its potential as a protease inhibitor. Another direction is the study of its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is synthesized using a series of chemical reactions and has been shown to have a variety of biochemical and physiological effects. 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has potential applications as a protease inhibitor, anti-inflammatory agent, and anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione can be synthesized using a series of chemical reactions. The first step involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-phenylethylamine to form the corresponding amide. The amide is then cyclized with phosgene to form the pyrrolidinedione ring system. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research due to its potential applications in the field of medicinal chemistry. It has been studied for its potential as a protease inhibitor, as well as its ability to inhibit the growth of cancer cells. 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the production of nitric oxide.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-7-8-15(11-16(13)20)22-18(23)12-17(19(22)24)21-10-9-14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCZVSYAMBIIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)


![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)

![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)


![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)